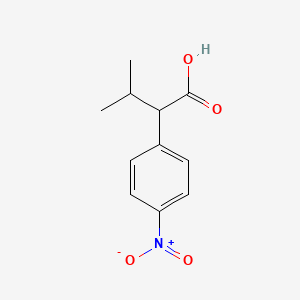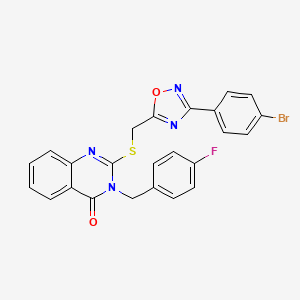![molecular formula C15H13N3OS B2759158 2-[(2-Methylphenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole CAS No. 477857-03-7](/img/structure/B2759158.png)
2-[(2-Methylphenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antifungal Applications
Compounds containing the 1,3,4-oxadiazole moiety, such as “2-[(2-Methylphenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole”, have demonstrated significant antifungal activities . Research indicates that these compounds are effective against a range of plant pathogenic fungi . They have been tested and shown to be superior to some commercial fungicides, suggesting their potential as lead compounds for developing new agrochemicals .
Medicinal Chemistry
In medicinal chemistry, the 1,3,4-oxadiazole ring is a crucial pharmacophore and the presence of a methylthio group can enhance the compound’s biological activity. While specific data on this compound’s medicinal applications are not readily available, related structures have been explored for their antibacterial and antifungal properties, which could be indicative of this compound’s potential in medicinal applications .
Agriculture
The sulfone derivatives containing the 1,3,4-oxadiazole group have been explored for their use in agriculture, particularly as fungicides. These compounds aim to offer safer and more effective solutions with reduced environmental toxicity . Their ability to combat fungal resistance and not persist in the environment makes them suitable candidates for sustainable agricultural practices.
Material Science
While direct information on the application of this specific compound in material science is not available, its structural features suggest potential utility. Compounds with similar structures have been used in the early stages of research for the development of novel materials . Their unique chemical properties could be harnessed in creating advanced materials with specific desired characteristics.
Environmental Science
The environmental impact of chemical compounds is an important area of study. Compounds like “2-[(2-Methylphenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole” could be investigated for their biodegradability and environmental persistence. Understanding their behavior in different environmental conditions is crucial for assessing their ecological footprint and potential as environmentally friendly alternatives .
Biochemistry
In biochemistry, the study of such compounds can provide insights into enzyme-substrate interactions, receptor binding, and the molecular mechanisms of biological activity. The antifungal properties of sulfone derivatives containing the 1,3,4-oxadiazole group, for instance, can lead to a better understanding of fungal metabolism and resistance .
Pharmacology
Pharmacological research often investigates the therapeutic potential of new compounds. The structural features of “2-[(2-Methylphenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole” make it a candidate for the development of drugs with antifungal, antibacterial, or possibly even anticancer activities. Its efficacy, safety, and mechanism of action would be key areas of study .
Safety and Hazards
While specific safety data for 2-[(2-Methylphenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole is not available, similar compounds have been found to be hazardous. For example, Methoxy-5-methylphenyl isothiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, and is toxic if swallowed, in contact with skin or if inhaled .
Propriétés
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11-4-2-3-5-13(11)10-20-15-18-17-14(19-15)12-6-8-16-9-7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKVIRGQIRHLQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,5-Dimethoxyphenyl)-3-(2-ethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2759075.png)
![6-cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2759076.png)



![2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2759084.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2759088.png)

![N-(2,5-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2759091.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2759092.png)
![4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid](/img/structure/B2759093.png)
![3,4,5-triethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2759096.png)

